(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S.ClH/c1-23-12-15(17(22-23)27-2)18(26)24-8-10-25(11-9-24)19-21-20-16(13-28-19)14-6-4-3-5-7-14;/h3-7,12H,8-11,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAAOZXVTSEUIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=NN=C(CS3)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, influencing a range of biological processes.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s likely that the compound interacts with its targets in a manner similar to other compounds with similar structures. This typically involves binding to the target, which can lead to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures have been known to influence a variety of biochemical pathways, leading to downstream effects that can include changes in cellular function.
Pharmacokinetics
Similar compounds are typically well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine.
Result of Action
Similar compounds have been known to induce a variety of effects at the molecular and cellular level, depending on the specific targets and pathways they influence.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets.
Biological Activity
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a novel synthetic entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.
Chemical Structure
The compound features a complex structure that includes a pyrazole ring and a thiadiazine moiety, which are known for their diverse biological activities. The IUPAC name reflects its intricate design, which is crucial for its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing pyrazole and piperazine rings exhibit a range of biological activities including:
- Anticancer Activity : Pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. For instance, related compounds have demonstrated IC50 values as low as 2.13 µM against MCF-7 cells .
- Antimicrobial Properties : Many pyrazole derivatives possess antibacterial and antifungal activities. They have been investigated for their potential use in treating infections caused by resistant strains of bacteria .
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
The biological activities of the compound can be attributed to its ability to interact with various molecular targets:
- Tubulin Inhibition : Similar pyrazole derivatives have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cancer cell division .
- Receptor Binding : The compound may also interact with specific receptors involved in cancer progression and inflammation, such as estrogen receptors and cyclin-dependent kinases .
- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that pyrazole compounds can influence oxidative stress pathways, leading to apoptosis in cancer cells .
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives:
- Cytotoxicity Studies : A study on related pyrazole compounds found that they exhibited selective toxicity towards cancer cells while sparing normal cells. For example, compound 5o showed an IC50 of 4.34 µM against SiHa cells without significant toxicity to HEK293T normal cells .
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions of these compounds at the colchicine-binding site on tubulin, suggesting a mechanism for their anticancer activity .
- In Vivo Studies : Animal models have demonstrated the potential of these compounds to inhibit tumor growth effectively while exhibiting manageable toxicity profiles .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Cytotoxic effects on MCF-7, SiHa, PC-3 | |
| Antimicrobial | Activity against resistant bacterial strains | |
| Anti-inflammatory | Modulation of inflammatory cytokines |
Table 2: IC50 Values of Related Compounds
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 5o | MCF-7 | 2.13 |
| 5o | SiHa | 4.34 |
| 5o | PC-3 | 4.46 |
| Control | HEK293T | >50 |
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrazole and thiadiazine exhibit significant antitumor properties. The mechanism of action is primarily attributed to the inhibition of tubulin polymerization, which is critical for cell division. For example, one study synthesized a series of pyrazole derivatives and tested their antitumor activity in vitro, revealing promising results against various cancer cell lines .
Antiviral Properties
The compound has also shown potential as an antiviral agent. Research indicates that modifications in the chemical structure can enhance its efficacy against viral infections. The antiviral activity appears to be linked to the ability of these compounds to interfere with viral replication processes .
Case Study 1: Antitumor Efficacy
In a controlled study involving various pyrazole derivatives, it was found that certain modifications led to enhanced cytotoxicity against cancer cells. The study reported that compounds with specific substituents on the phenyl ring exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral effects of thiadiazine derivatives, including those related to (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride. The results showed that these compounds effectively inhibited the replication of coronaviruses in vitro, suggesting their potential use in treating viral infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on both the pyrazole and thiadiazine rings have been systematically studied to identify key features that enhance biological activity. For example:
| Substituent | Effect on Activity |
|---|---|
| Methyl group on pyrazole | Increases lipophilicity and cellular uptake |
| Halogen substitutions on phenyl ring | Enhance binding affinity to target proteins |
| Alkyl substitutions on thiadiazine | Improve solubility and bioavailability |
Preparation Methods
Thiadiazine Ring Formation
The 1,3,4-thiadiazine moiety is constructed via cyclization of thiosemicarbazides with α-bromo ketones. Phenylglyoxal monohydrate reacts with thiosemicarbazide in ethanol under reflux to form 5-phenyl-6H-1,3,4-thiadiazin-2-amine. Subsequent bromination with PBr₃ yields 2-bromo-5-phenyl-6H-1,3,4-thiadiazine.
Piperazine Functionalization
Nucleophilic aromatic substitution of 2-bromo-5-phenyl-1,3,4-thiadiazine with piperazine in DMF at 80°C affords 4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazine. Triethylamine is critical for scavenging HBr, driving the reaction to completion (72% yield).
Coupling of Pyrazole and Piperazine-Thiadiazine Moieties
The key step involves forming the methanone bridge between the pyrazole carboxylic acid and the piperazine-thiadiazine amine. Carbodiimide-mediated coupling using EDCI/HOBt in dichloromethane achieves this efficiently (Scheme 2).
Reaction Conditions :
- Coupling Agents : EDCI (1.2 eq), HOBt (0.1 eq), Et₃N (2 eq).
- Yield : 68–75% after column chromatography (EtOAc/petroleum ether).
Hydrochloride Salt Formation
The free base is treated with HCl (1.1 eq) in anhydrous diethyl ether, precipitating the hydrochloride salt. Recrystallization from ethanol/ether yields pure product (m.p. 166–167°C).
Analytical Characterization
Spectroscopic Data :
- ¹H-NMR (DMSO-d₆) : δ 3.10 (t, 2H, piperazine), 3.97 (s, 3H, OCH₃), 7.21–7.62 (m, aromatic protons).
- HRMS : m/z [M+H]⁺ calc. 454.1521, found 454.1518.
Comparative Analysis of Synthetic Routes
| Method Step | Catalyst/Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyrazole cyclocondensation | Nano-ZnO | 95 | 99 |
| Thiadiazine bromination | PBr₃ | 85 | 95 |
| Piperazine coupling | EDCI/HOBt | 75 | 98 |
| Salt formation | HCl/Et₂O | 92 | 99 |
Challenges and Mitigation Strategies
- Regioselectivity in Pyrazole Synthesis : Asymmetric β-diketones yield regioisomeric mixtures. Using methylhydrazine with bulky β-ketoesters favors 1,3,5-trisubstituted pyrazoles.
- Thiadiazine Stability : Moisture-sensitive intermediates require anhydrous conditions and inert atmospheres.
Alternative Methodologies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
